molecular formula C10H16ClF3N2O B3005222 N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride CAS No. 2361634-80-0

N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride

Cat. No.: B3005222
CAS No.: 2361634-80-0
M. Wt: 272.7
InChI Key: ZQVZXBVLPUNXHN-UHFFFAOYSA-N
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Description

N-(6-Azaspiro[34]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride typically involves the annulation of cyclopentane and four-membered rings. One approach involves the annulation of the cyclopentane ring, while the other two approaches involve the annulation of the four-membered ring . These methods utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a new compound with a different functional group.

Scientific Research Applications

N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(6-Azaspiro[34]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride is unique due to its trifluoroacetamide group, which imparts distinct chemical and physical properties compared to similar compounds. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(6-azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O.ClH/c11-10(12,13)8(16)15-5-7-4-14-6-9(7)2-1-3-9;/h7,14H,1-6H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVZXBVLPUNXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC2CNC(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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